5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide
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Overview
Description
5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide typically involves a multicomponent reaction. The process begins with the preparation of the triazole ring, followed by the introduction of the furan-2-ylmethyl and phenyl groups. Common reagents used in the synthesis include azides, alkynes, and amines. The reaction conditions often involve the use of catalysts such as copper(I) iodide (CuI) and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted triazole compounds .
Scientific Research Applications
5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It serves as a probe for studying biological processes involving triazole-containing molecules.
Mechanism of Action
The mechanism of action of 5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival. For example, it may inhibit glycogen synthase kinase-3 (GSK-3) or epidermal growth factor receptor (EGFR), leading to reduced cancer cell growth and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-p-tolyl-1H-triazole-4-carboxylic acid: Another triazole derivative with anticancer activity.
1,2,4-thiadiazole linked 1,3,4-thiadiazole-carbazole derivatives: Compounds with similar biological activities and applications.
Uniqueness
5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide stands out due to its unique combination of the furan and triazole moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and its effectiveness as an anticancer agent .
Properties
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c15-13-12(14(20)16-9-11-7-4-8-21-11)17-18-19(13)10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSOBZCOTDKDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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